![molecular formula C16H26N4O3S B215107 2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol, commonly known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological and biochemical experiments. PIPES is a zwitterionic compound that is able to maintain a stable pH in a variety of conditions. In
作用機序
PIPES works as a buffering agent by accepting or donating protons to maintain a stable pH in a solution. It has a pKa of 7.5, which makes it an effective buffer at physiological pH. PIPES is able to maintain a stable pH in a variety of conditions, including high salt concentrations and extreme temperatures.
Biochemical and Physiological Effects
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle PIPES with care and to follow proper safety protocols when working with this chemical compound.
実験室実験の利点と制限
One of the main advantages of using PIPES as a buffering agent is its ability to maintain a stable pH in a variety of conditions. It is also a zwitterionic compound, which means it has both positive and negative charges and can interact with a variety of molecules. However, PIPES has some limitations. It is not effective as a buffering agent at very low or very high pH values. It is also not suitable for experiments that require high ionic strength.
将来の方向性
There are several future directions for the use of PIPES in scientific research. One potential direction is the development of new PIPES derivatives that have improved buffering capacity and stability. Another direction is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the stability and solubility of some drugs, making it a promising candidate for drug delivery applications. Additionally, PIPES may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications of PIPES in scientific research.
Conclusion
In conclusion, PIPES is a widely used buffering agent in scientific research. It has a stable pH and is effective in a variety of conditions. PIPES has no known biochemical or physiological effects on living organisms and is considered to be non-toxic. While it has some limitations, PIPES has several advantages and potential future directions for use in scientific research.
合成法
The synthesis of PIPES involves the reaction of 2-methyl-1,4-piperazinediol with 2-chloroethylpyridine followed by the reaction with piperidine-1-sulfonyl chloride. The resulting product is then reacted with ethanol to produce PIPES. The purity of the final product can be confirmed using analytical techniques such as HPLC or NMR.
科学的研究の応用
PIPES is widely used as a buffering agent in biological and biochemical experiments. It is commonly used in cell culture and protein purification experiments. PIPES is also used in electrophysiology experiments as it has low ionic strength and does not interfere with ion channels. Additionally, PIPES is used in studies of enzyme kinetics and in molecular biology experiments.
特性
分子式 |
C16H26N4O3S |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
2-[4-(5-piperidin-1-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H26N4O3S/c21-13-12-18-8-10-19(11-9-18)16-5-4-15(14-17-16)24(22,23)20-6-2-1-3-7-20/h4-5,14,21H,1-3,6-13H2 |
InChIキー |
TYHPIZXWPVQYCO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



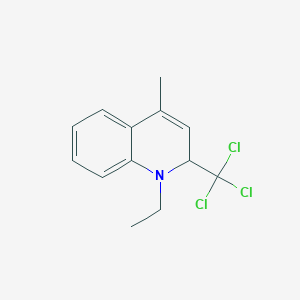
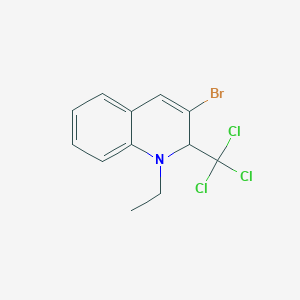
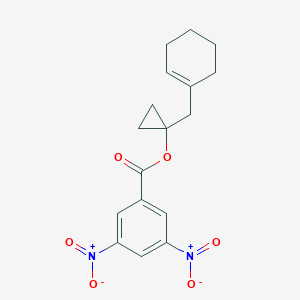
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
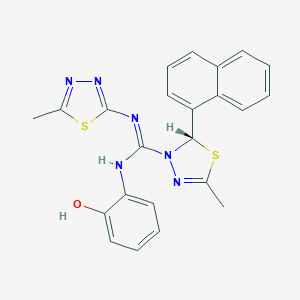
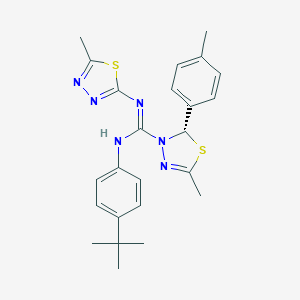
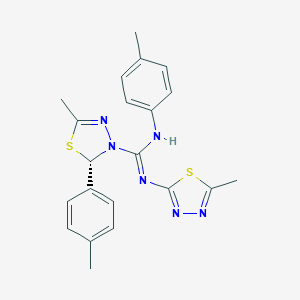
![(E)-1-imidazol-1-yl-1-[(2S)-5-methyl-2-(4-methylphenyl)-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215039.png)
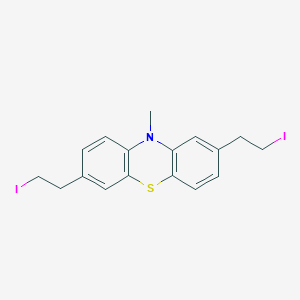
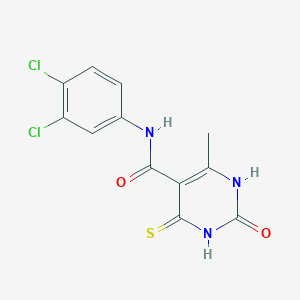
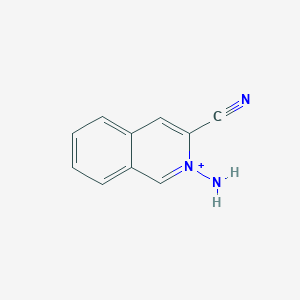
![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)
![methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215048.png)